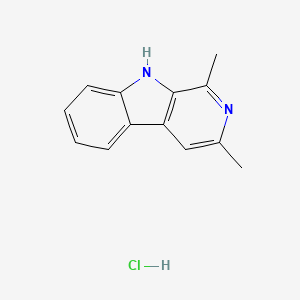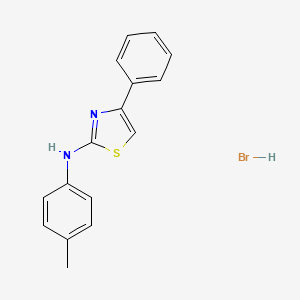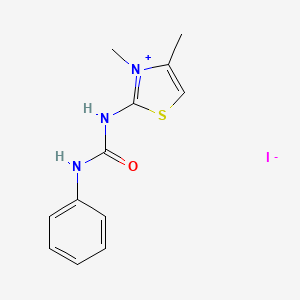
1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide, also known as MTT, is a yellow dye commonly used in biochemistry and cell biology research. This compound is used to measure the viability of cells, and its ability to undergo metabolic activity. MTT is a tetrazolium salt that is reduced to formazan by mitochondrial dehydrogenases in living cells. The resulting formazan is insoluble and can be quantified by measuring the absorbance at 570 nm.
Mécanisme D'action
1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide is reduced to formazan by mitochondrial dehydrogenases in living cells. The reduction of 1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide is dependent on the metabolic activity of the cells and is therefore a measure of cell viability. The resulting formazan is insoluble and can be quantified by measuring the absorbance at 570 nm.
Biochemical and physiological effects:
1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide is a non-toxic compound and does not have any known biochemical or physiological effects on living cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide is its simplicity and ease of use. The assay is relatively quick and can be performed using a microplate reader. However, one limitation of using 1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide is its dependence on mitochondrial dehydrogenases. If the cells being tested have low levels of mitochondrial dehydrogenases, the 1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide assay may not accurately reflect cell viability.
Orientations Futures
There are several future directions for the use of 1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide in scientific research. One potential direction is the development of new tetrazolium salts that are more sensitive and specific for measuring cell viability. Another direction is the use of 1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide in combination with other assays, such as flow cytometry, to provide a more comprehensive analysis of cell viability. Additionally, 1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide could be used in combination with other imaging techniques, such as confocal microscopy, to provide a more detailed analysis of cellular metabolism.
Méthodes De Synthèse
The synthesis of 1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide involves the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide bromide) with potassium iodide. 1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide bromide is first dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), and then reacted with potassium iodide in the presence of an acid catalyst. The resulting product is purified and then dried to yield 1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide iodide.
Applications De Recherche Scientifique
1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide is widely used in scientific research to measure the metabolic activity and viability of cells. This compound is used in a variety of assays, including cell proliferation assays, cytotoxicity assays, and apoptosis assays. 1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide is also used in drug discovery and development to screen for potential drug candidates.
Propriétés
IUPAC Name |
1-(3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS.HI/c1-9-8-17-12(15(9)2)14-11(16)13-10-6-4-3-5-7-10;/h3-8H,1-2H3,(H,13,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUFWLHVCBHBOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=[N+]1C)NC(=O)NC2=CC=CC=C2.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

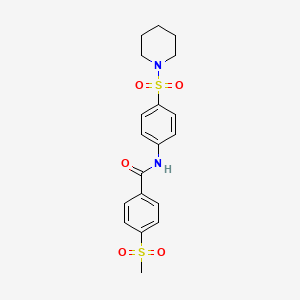
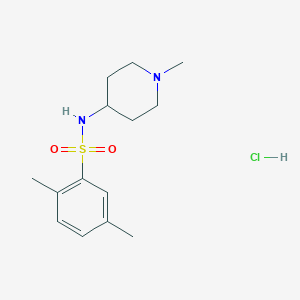
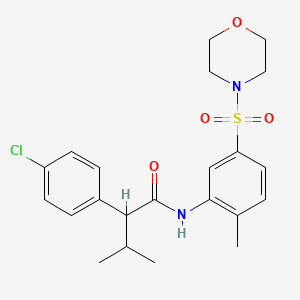
![N-tert-butyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7452152.png)
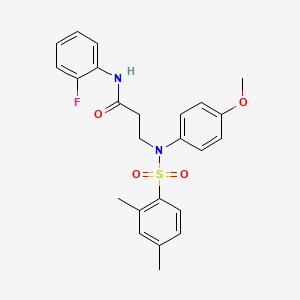
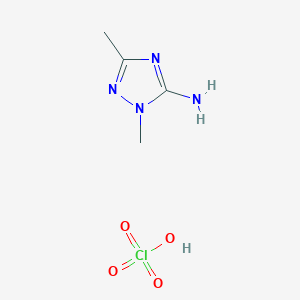
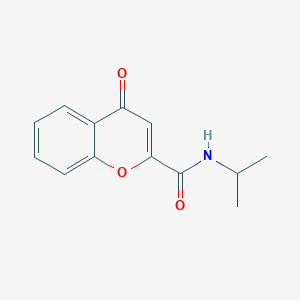

![4-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride](/img/structure/B7452190.png)

